molecular formula C13H13NO3S B15355618 (4-pyridin-2-ylphenyl)methyl methanesulfonate CAS No. 1000668-72-3

(4-pyridin-2-ylphenyl)methyl methanesulfonate

Cat. No.: B15355618
CAS No.: 1000668-72-3
M. Wt: 263.31 g/mol
InChI Key: PCCNWVMLWPHSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-pyridin-2-ylphenyl)methyl methanesulfonate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-pyridin-2-ylphenyl)methyl methanesulfonate typically involves the reaction of 4-pyridin-2-ylphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

(4-pyridin-2-ylphenyl)methyl methanesulfonate: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding quinone derivative.

  • Reduction: Reduction reactions can lead to the formation of the corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Nucleophiles like sodium hydroxide or amines can be used for substitution reactions.

Major Products Formed:

  • Quinone derivatives from oxidation reactions.

  • Alcohols from reduction reactions.

  • Various nucleophilic substitution products.

Scientific Research Applications

(4-pyridin-2-ylphenyl)methyl methanesulfonate: has several scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

  • Biology: The compound can be used as a probe to study biological systems and cellular processes.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

(4-pyridin-2-ylphenyl)methyl methanesulfonate: can be compared with other similar compounds such as methyl methanesulfonate and 4-pyridin-2-ylphenol . While these compounds share structural similarities, this compound is unique in its specific substitution pattern and reactivity. This uniqueness makes it valuable in specific applications where other compounds may not be suitable.

Comparison with Similar Compounds

  • Methyl methanesulfonate

  • 4-pyridin-2-ylphenol

  • Other sulfonate derivatives

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

1000668-72-3

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

(4-pyridin-2-ylphenyl)methyl methanesulfonate

InChI

InChI=1S/C13H13NO3S/c1-18(15,16)17-10-11-5-7-12(8-6-11)13-4-2-3-9-14-13/h2-9H,10H2,1H3

InChI Key

PCCNWVMLWPHSCB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CC=C(C=C1)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.